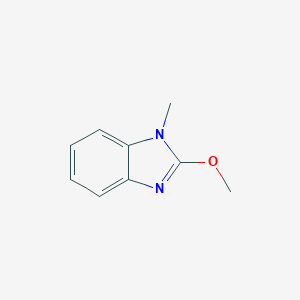

2-Methoxy-1-methylbenzimidazole

Übersicht

Beschreibung

2-Methoxy-1-methylbenzimidazole is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is an important pharmacophore in medicinal chemistry . It’s a bicyclic compound made up of the fusion of benzene and imidazole .

Synthesis Analysis

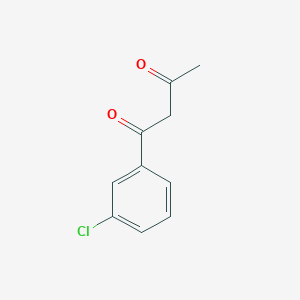

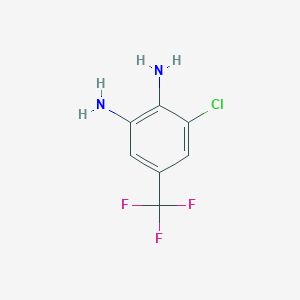

The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . The reactions are accelerated in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . No other acid, base, or catalyst is used .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is typically determined using techniques like X-ray diffraction . The structure of all obtained compounds is identified by FTIR, NMR, and HRMS .Chemical Reactions Analysis

The kinetics of the hydrolysis of 2-methoxy-1-methylbenzimidazole and of the corresponding 5-nitro-derivative have been investigated as a function of pH . The results, together with some evidence from O exchange, indicate the presence of several reaction paths which vary in importance with medium acidity .Wissenschaftliche Forschungsanwendungen

1. Chemical Reactions and Kinetics

- 2-Methoxy-1-methylbenzimidazole undergoes various chemical reactions under different conditions. Studies on its hydrolysis indicate the presence of several reaction paths which vary with medium acidity (Dembech, Ricci, Seconi, & Vivarelli, 1973).

2. Antiviral Applications

- Derivatives of 2-Methoxy-1-methylbenzimidazole have shown potential in enhancing influenza virus multiplication, indicating its utility in virology research (Tamm, 1973).

3. Corrosion Inhibition

- The compound and its derivatives are studied for their role as corrosion inhibitors, especially for metals in acidic environments. Theoretical studies using Density Functional Theory (DFT) support their effectiveness in this application (Obot & Obi-Egbedi, 2010).

4. Platelet Inhibition and Vasodilatory Activities

- Synthesized derivatives have been tested for their anti-platelet and vasodilatory activities, showing potent effects and low toxicity, indicating potential in cardiovascular research (Tanaka, Ito, Nishino, Motoyama, & Takasugi, 1994).

5. Synthesis Methods

- Novel synthesis methods for 2-Methoxy-1-methylbenzimidazole derivatives have been developed, offering potential for more efficient production of these compounds for research and industrial applications (Katritzky, Rachwał, & Ollmann, 1994).

6. Antiprotozoal Activity

- Certain 1-methylbenzimidazole derivatives exhibit significant antiprotozoal activity against organisms like Giardia intestinalis and Trichomonas vaginalis, suggesting their potential in treating protozoal infections (Valdez-Padilla, Rodríguez-Morales, Hernández-Campos, Hernández‐Luis, Yépez-Mulia, Tapia-Contreras, & Castillo, 2009).

7. Solar Cell Applications

- Interactions of 1-methylbenzimidazole, a related compound, with materials like Li+ and TiO2 have shown to improve the performance of dye-sensitized solar cells, indicating its role in renewable energy technology (Zhang, Dai, Huo, Pan, Hu, Kong, Huang, Sui, Fang, Wang, & Dai, 2008).

8. Ferroelectric and Antiferroelectric Properties

- Benzimidazole derivatives like 2-methylbenzimidazole exhibit ferroelectric and antiferroelectric properties at room temperature, making them candidates for non-metallic ferroelectric devices (Horiuchi, Kagawa, Hatahara, Kobayashi, Kumai, Murakami, & Tokura, 2012).

9. Tyrosinase Inhibition

- 5-Methoxy-2-mercaptobenzimidazole has been identified as an effective inhibitor of tyrosinase, suggesting its potential use in treating conditions related to tyrosinase activity, like certain skin disorders (Chai, Yu, Lin, Wei, & Song, 2020).

Zukünftige Richtungen

Benzimidazole and its derivatives have significant importance as chemotherapeutic agents in diverse clinical conditions . Modifications on benzimidazole moiety displayed valuable biological activities. It is interesting to observe that these modifications can be utilized as potent therapeutic agents for future . The biological profiles of these new generations of the benzimidazole would represent a fruitful matrix for further development of better medicinal agents .

Eigenschaften

IUPAC Name |

2-methoxy-1-methylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-6-4-3-5-7(8)10-9(11)12-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLLGCQKTRMXBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-1-methylbenzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

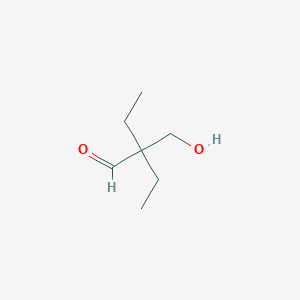

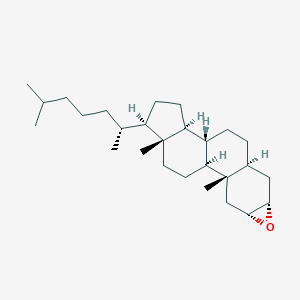

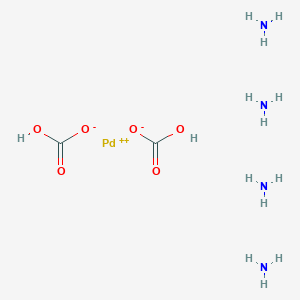

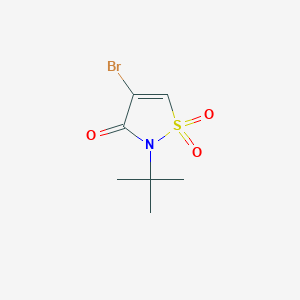

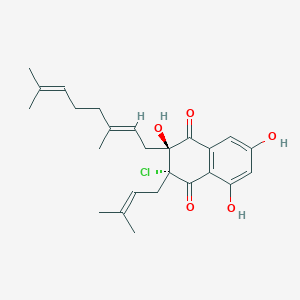

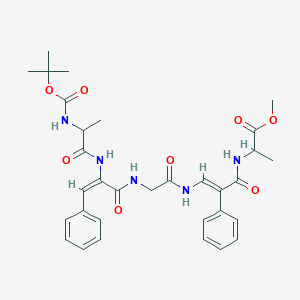

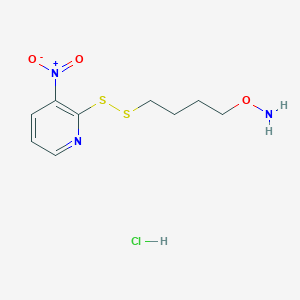

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6AR,10AR)-1-(Tert-butyl-dimethyl-silanyloxy)-3-(1,1-dimethyl-heptyl)-6,6-dimethyl-6A,7,10,10A-tetrahydro-6H-benzo[C]chromene-9-carbaldehyde](/img/structure/B159944.png)